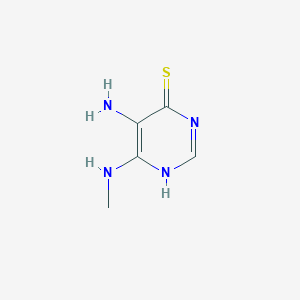

5-Amino-6-(methylamino)pyrimidine-4-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-(methylamino)-1H-pyrimidine-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c1-7-4-3(6)5(10)9-2-8-4/h2H,6H2,1H3,(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRKVKSYIGUWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=S)N=CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354003 | |

| Record name | 5-amino-6-(methylamino)pyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52602-72-9 | |

| Record name | 5-amino-6-(methylamino)pyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Specific Research Focus on 5 Amino 6 Methylamino Pyrimidine 4 Thiol and Its Structural Analogues

Precursor Synthesis and Building Block Strategies

The construction of the this compound scaffold relies on the initial synthesis of appropriately substituted pyrimidine intermediates. These building blocks are crucial for the subsequent introduction of the desired functional groups.

Generation of Substituted Pyrimidine Intermediates (e.g., from 4,6-dichloropyrimidine (B16783) or ethyl cyanoacetate)

A common and versatile starting material for the synthesis of 4,6-disubstituted pyrimidines is 4,6-dichloropyrimidine . This precursor allows for sequential nucleophilic aromatic substitution (SNAr) reactions to introduce different substituents at the C4 and C6 positions. mdpi.combldpharm.com For instance, the reaction of 4,6-dichloropyrimidine with an amine can yield a mono-amino substituted intermediate. mdpi.com The reactivity of the remaining chlorine atom can then be exploited for further functionalization. The Vilsmeier-Haack reaction can also be employed to convert 4,6-dihydroxypyrimidines into the more reactive 4,6-dichloropyrimidines. bldpharm.com

Another widely used building block is ethyl cyanoacetate . This compound, through condensation reactions with urea (B33335) or thiourea (B124793) and aldehydes, can lead to the formation of various pyrimidine derivatives. researchgate.net For example, a one-pot, three-component condensation of an aromatic aldehyde, malononitrile (B47326) (a derivative of ethyl cyanoacetate), and thiourea can efficiently produce 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine. researchgate.netguidechem.com These methods provide a straightforward route to highly functionalized pyrimidine rings.

A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines can be prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine (B92328) in an excess of sodium ethoxide. These dihydroxypyrimidines can then be converted to the corresponding 2-amino-4,6-dichloropyrimidines in high yields using the Vilsmeier-Haack-Arnold reagent. researchgate.netnih.gov

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 4,6-dichloropyrimidine | Cyclopentylamine | 4-Chloro-6-(cyclopentylamino)pyrimidine | High | mdpi.com |

| 4,6-dichloro-5-methoxypyrimidine | 4-Methoxybenzylamine | 4-((4-Methoxybenzyl)amino)-6-chloro-5-methoxypyrimidine | Moderate | mdpi.com |

| Substituted Chalcone | Thiourea, NaOH | 4,6-Disubstituted pyrimidine-2-thiol | - | nih.gov |

| Aromatic Aldehyde, Malononitrile, Thiourea | P2O5 | 6-Amino-5-cyano-4-phenyl-2-mercaptopyrimidine | - | researchgate.netguidechem.com |

| Monosubstituted malonic acid diester | Guanidine, NaOEt | 5-Substituted 2-amino-4,6-dihydroxypyrimidine | - | researchgate.netnih.gov |

| 2-Amino-4,6-dihydroxypyrimidine | Vilsmeier-Haack-Arnold reagent | 2-Amino-4,6-dichloropyrimidine | High | researchgate.netnih.gov |

Direct Synthesis Routes to this compound Analogues

With the appropriate pyrimidine precursors in hand, the next stage involves the direct introduction of the amino, methylamino, and thiol groups to form the target compound and its analogs.

Reaction Pathways Involving Amination and Thiolation

The synthesis of this compound can be envisioned through a sequence of amination and thiolation reactions. A plausible intermediate is 5-amino-6-chloro-4-(methylamino)pyrimidine , which has a registered CAS number of 52602-68-3, suggesting its availability for further reactions. chemeo.com This intermediate could be synthesized from 4,6-dichloropyrimidine by sequential amination, first with methylamine (B109427) and then with ammonia, or by starting with 4,6-dichloro-5-nitropyrimidine, followed by amination and reduction of the nitro group.

The crucial thiolation step to convert the C4-chloro group to a C4-thiol can be achieved using various sulfur-containing nucleophiles. Common reagents for this transformation include sodium hydrosulfide (B80085) (NaSH) or thiourea followed by hydrolysis. For example, the conversion of a carbonyl group at the C4 position of a pyrimidine to a thiocarbonyl has been shown to increase its reactivity, facilitating subsequent reactions like amination. chemicalbook.com This principle can be applied to the synthesis of pyrimidine-4-thiols. The reaction of 2,6-diamino-4-chloropyrimidine-5-thiol with other reagents highlights the reactivity of chloro-substituted pyrimidines towards thiolation and further functionalization. mdpi.com

Optimization of Reaction Conditions and Yields in Pyrimidine Synthesis

The efficiency of pyrimidine synthesis is highly dependent on the reaction conditions. Microwave-assisted organic synthesis (MAOS) has emerged as an effective technique to accelerate the synthesis of pyrimidine derivatives with improved yields. researchgate.net For instance, the synthesis of 2-amino-5-cyano-4,6-disubstituted pyrimidines has been significantly expedited, reducing reaction times from hours to minutes. researchgate.net

The choice of base and solvent also plays a critical role. In the synthesis of 2-aminopyrimidine (B69317) derivatives from β-ketoesters and guanidine hydrochloride, potassium carbonate (K2CO3) has been used as a mild base in a solvent-free, microwave-assisted method. rsc.org Optimization studies for the synthesis of bis-1,2,3-triazole linked bis-2-aminopyrimidines have shown that the choice of base is crucial, with different bases being tested to maximize the yield. nih.gov

The following table summarizes various reaction conditions that have been optimized for the synthesis of substituted pyrimidines:

| Reaction Type | Catalyst/Reagents | Solvent | Conditions | Outcome | Reference |

| Multicomponent Synthesis | - | Ethanol or Water | Reflux | Varied yields based on base | nih.gov |

| Microwave-Assisted Synthesis | - | - | 80 W | Reduced reaction time, improved yields | researchgate.net |

| One-Pot Synthesis | K2CO3 | Solvent-free | Microwave | Smooth reaction | rsc.org |

Derivatization and Chemical Reactivity Studies of Pyrimidine-4-thiols

The pyrimidine ring in this compound and its analogs possesses multiple reactive sites, allowing for further derivatization to explore structure-activity relationships.

Reactions Involving the Pyrimidine Ring Nitrogen Atoms

The nitrogen atoms within the pyrimidine ring exhibit nucleophilic character and can undergo various reactions, most notably N-alkylation. The lone pair of electrons on the nitrogen atoms can attack alkyl halides or other electrophiles, leading to the formation of N-alkylated pyrimidinium salts. qyaobio.com However, the reactivity of the ring nitrogens is influenced by the substituents on the pyrimidine ring. The presence of electron-donating groups, such as amino groups, can enhance the nucleophilicity of the ring nitrogens.

Quaternization of the pyrimidine ring nitrogen atoms has been shown to significantly enhance the reactivity of the pyrimidine ring towards nucleophiles. nih.gov This increased electrophilicity of the pyrimidine ring can facilitate subsequent substitution reactions. Studies on N-alkylation of 2-benzylthiopyrimidines have shown that nucleophilic substitution on the ring nitrogen can occur in a basic medium. mdpi.com The quaternization of the pyrimidine ring generally makes the molecule more susceptible to nucleophilic attack. nih.gov

Transformations of the Amino and Methylamino Moieties

The amino and methylamino groups on the pyrimidine ring are key functional handles for introducing structural diversity. These groups can undergo a variety of chemical transformations, influencing the electronic properties and reactivity of the entire molecule.

The reactivity of amino groups on pyrimidine rings is well-documented. For instance, the amino group at the 6-position of 2-thioxo-2,3-dihydro-1H-pyrimidine-4-one can react with primary amines and formaldehyde (B43269) in the presence of acetic acid to yield 6-aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-ones. nih.gov This transformation highlights the nucleophilic character of the amino group and its ability to participate in Mannich-type reactions.

Furthermore, the influence of alkylamino groups on the spectroscopic properties of pyrimidine derivatives has been studied. mdpi.com The nature of the alkylamino substituent can significantly affect the intramolecular charge transfer (CT) characteristics of the molecule, leading to shifts in the absorption and fluorescence spectra. mdpi.com While direct transformations of the methylamino group in this compound are not extensively detailed in the provided context, the general reactivity of aminopyrimidines suggests that this group can also be a site for various chemical modifications.

Reactivity of the Thiol Group and its Derivatives (e.g., thioethers, thiones)

The thiol group at the 4-position of the pyrimidine ring is a versatile functional group that can exist in its thiol form or as the tautomeric thione. This duality in reactivity allows for a wide range of chemical modifications, including the formation of thioethers.

The reaction of 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one with various reagents demonstrates the reactivity of the thione group. nih.gov For example, it can participate in cyclocondensation reactions to form fused heterocyclic systems. nih.gov The thiol group is also known to react with various electrophiles. For instance, the reaction of a thiol group with N-iodoacetylaminoethyl-5-naphthylamine-1-sulfonic acid leads to the formation of a stable thioether linkage. nih.gov This type of reaction is crucial for attaching reporter groups or other functionalities to the pyrimidine core.

The conversion of a thione to a thioether can significantly alter the reactivity of the pyrimidine ring, making it a key strategic step in multi-step syntheses. For example, the methylthio group in 4,6,9,9a-tetrahydro-4-imino-2-(methylthio)-8-(4-nitrophenyl)-6-phenyl-1H-pyrimido[1,2-a]pyrimidine-3-carbonitrile is a replaceable unit that can react with various nucleophiles. researchgate.net

Annulation Reactions and Fused Heterocyclic System Formation

The strategic placement of reactive functional groups on the this compound scaffold makes it an ideal precursor for the synthesis of various fused heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the existing pyrimidine core.

Synthesis of Pyrazolo[x,y-d]pyrimidine Systems from Pyrimidine Precursors

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the cyclization of 5-aminopyrazole derivatives with various reagents. nih.govnih.govresearchgate.net One common approach is the reaction of 3-substituted-5-amino-1H-pyrazoles with β-dicarbonyl compounds, which leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov Another method involves the reaction of aminopyrazoles with enaminones, which can be catalyzed by acids or pyridine. researchgate.net Microwave-assisted synthesis has also emerged as an efficient method for preparing pyrazolo[1,5-a]pyrimidines, offering faster reaction times and higher yields. nih.gov

| Precursor | Reagent | Product | Reference |

| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone | Cyclopentapyrazolo[1,5-a]pyrimidines | nih.gov |

| Aminopyrazoles | Enaminones | Pyrazolo[1,5-a]pyrimidines | researchgate.net |

| 5-Amino-1H-pyrazole | Enaminone | Pyrazolo[1,5-a]pyrimidine | researchgate.net |

| Aminochromenopyrazoles | Activated methylene (B1212753) compounds | Chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives | nih.gov |

Synthesis of Pyrimido[x,y-d]pyrimidine Systems from Pyrimidine Derivatives

Pyrimido[4,5-d]pyrimidine derivatives can be synthesized from pyrimidine precursors through various cyclization strategies. researchgate.net For instance, stirring 6-amino-2-thioxo-1H-pyrimidine-4-one with primary amines and excess formalin in the presence of acetic acid affords 6-aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-ones. nih.gov Another approach involves the reaction of a 2-aminopyrimidine derivative with 2-bis(methylthio)methylene malononitrile in the presence of a base, which yields a 1H-pyrimido[1,2-a]pyrimidine derivative. researchgate.net

| Precursor | Reagent(s) | Product | Reference |

| 6-Aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile | Various reagents | Pyrimido[4,5-d]pyrimidine derivatives | researchgate.net |

| 6-Amino-2-thioxo-1H-pyrimidine-4-one | Primary amines, Formalin, Acetic acid | 6-Aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-ones | nih.gov |

| 1,6-Dihydro-6-(4-nitrophenyl)-4-phenylpyrimidin-2-amine | 2-Bis(methylthio)methylene malononitrile, Potassium carbonate | 4,6,9,9a-Tetrahydro-4-imino-2-(methylthio)-8-(4-nitrophenyl)-6-phenyl-1H-pyrimido[1,2-a]pyrimidine-3-carbonitrile | researchgate.net |

Synthesis of Thieno[x,y-d]pyrimidine Systems Incorporating Pyrimidine Moieties

Thieno[2,3-d]pyrimidines, which are bioisosteres of purines, are of significant interest in medicinal chemistry. mdpi.com Their synthesis can be achieved by constructing the thiophene (B33073) ring onto a pre-existing pyrimidine or vice versa. researchgate.net A common method involves the cyclization of 2-acylaminothiophene-3-carboxamide derivatives in the presence of a base to form 4-oxo-thieno[2,3-d]pyrimidines. nih.gov These can then be chlorinated with phosphoryl chloride to yield 4-chlorothieno[2,3-d]pyrimidines, which are versatile intermediates for further derivatization through nucleophilic substitution with various amines. nih.govijacskros.com Another synthetic route starts with a 2-aminothiophene-3-carboxylate, which is reacted with urea to form a thieno[2,3-d]pyrimidine-2,4-diol. ijacskros.com

| Precursor | Reagent(s) | Product | Reference |

| 2-Acylaminothiophene-3-carboxamide derivatives | Base | 4-Oxo-thieno[2,3-d]pyrimidine | nih.gov |

| 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidines | Phosphoryl chloride | 4-Chlorothieno[2,3-d]pyrimidines | nih.gov |

| Methyl 2-aminothiophene-3-carboxylate | Urea | Thieno[2,3-d]pyrimidine-2,4-diol | ijacskros.com |

| 2-Aminothiophene-3-carbonitrile | N,N-Dimethylformamide dimethyl acetal, Anilines | N-Aryl-thieno[2,3-d]pyrimidin-4-amines | scielo.br |

Advanced Spectroscopic and Structural Characterization of 5 Amino 6 Methylamino Pyrimidine 4 Thiol Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For pyrimidine (B1678525) derivatives, NMR is instrumental in confirming the identity and purity of synthesized compounds. nih.gov

Proton (¹H) NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. In a typical analogue of 5-Amino-6-(methylamino)pyrimidine-4-thiol, distinct signals are expected for the protons of the amino (-NH₂), methylamino (-NHCH₃), and methyl (-CH₃) groups, as well as any protons on the pyrimidine ring itself. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, protons attached to nitrogen atoms will appear as broad signals that can exchange with deuterium (B1214612) oxide (D₂O). The signal for the methyl group protons will typically appear as a singlet or a doublet, depending on coupling with the adjacent N-H proton.

Spectra of related pyrimidine compounds, such as 4-amino-6-hydroxy-2-methylpyrimidine, show characteristic signals that aid in the assignment for similar structures. chemicalbook.com For example, the protons of an amino group on a pyrimidine ring often appear in the range of 6.25-7.00 ppm. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Assignments for Pyrimidine Analogues

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Pyrimidine-H | ~5.0 - 8.5 | Singlet (s) | Position dependent on other substituents. |

| Amino (-NH₂) | ~6.0 - 7.5 | Broad Singlet (br s) | Exchangeable with D₂O. |

| Methylamino (-NH) | ~3.0 - 5.0 | Broad Singlet/Quartet | Exchangeable with D₂O; may show coupling to -CH₃. |

Note: Data are representative values derived from analyses of various pyrimidine derivatives and may not reflect the exact values for this compound.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment. In pyrimidine analogues, carbons bonded to electronegative atoms like nitrogen or sulfur are deshielded and appear at higher chemical shifts (downfield).

For this compound, the C-4 carbon, being part of a thiourea-like system (C=S), is expected to have a significantly different chemical shift compared to the other ring carbons. The carbons attached to the amino (C-5) and methylamino (C-6) groups will also have characteristic shifts. The signal for the methyl carbon will appear at a much lower chemical shift (upfield). The structures of newly synthesized pyrimidine derivatives are routinely supported by ¹³C-NMR data. nih.govnih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for Pyrimidine Analogues

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=S (Thione C-4) | ~170 - 185 | Highly deshielded due to the double bond to sulfur. |

| C-N (Pyrimidine Ring) | ~145 - 165 | Chemical shifts for C-2 and C-6. |

| C-NH₂ (Pyrimidine Ring) | ~140 - 150 | Chemical shift for C-5. |

Note: Data are predicted values based on the analysis of related heterocyclic and pyrimidine structures. nih.govnp-mrd.org

To unambiguously assign all proton and carbon signals and to determine the connectivity between different parts of the molecule, advanced NMR techniques are employed.

¹⁹F NMR: For analogues containing fluorine, ¹⁹F NMR is a highly sensitive technique used to characterize the fluorine-containing parts of the molecule. The large chemical shift range and sensitivity of ¹⁹F NMR make it an excellent tool for structural analysis of fluorinated pyrimidines. researchgate.net

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, key vibrational modes include:

N-H stretching: The amino and methylamino groups will show characteristic N-H stretching vibrations, typically in the 3200-3500 cm⁻¹ region.

C-H stretching: Vibrations from the methyl group.

C=C and C=N stretching: Ring stretching vibrations characteristic of the pyrimidine core, usually found in the 1400-1650 cm⁻¹ region.

N-H bending: Bending vibrations (scissoring) of the amino groups occur around 1600 cm⁻¹.

C=S stretching: The thione group (C=S) has a characteristic stretching vibration, which is weaker in IR but can be strong in Raman, typically appearing in the 1025-1250 cm⁻¹ range.

Studies on related molecules like 2-mercaptopyrimidine (B73435) and 2-amino-4,6-dimethylpyrimidine (B23340) provide a basis for assigning these fundamental vibrational modes. ijera.comnih.gov

Table 3: Characteristic Vibrational Frequencies for Pyrimidine Analogues

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method | Reference |

|---|---|---|---|

| 3400 - 3200 | ν(N-H) stretching of amino groups | FT-IR, FT-Raman | nih.govijera.com |

| 1650 - 1550 | δ(N-H) bending and ν(C=C) ring stretching | FT-IR, FT-Raman | ijera.comnih.gov |

| 1550 - 1400 | ν(C=N) ring stretching | FT-IR, FT-Raman | ijera.comnih.gov |

| 1250 - 1025 | ν(C=S) stretching | FT-Raman | nih.gov |

Note: ν = stretching, δ = bending. Data is based on studies of pyrimidine analogues.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, confirm its elemental composition (with high-resolution MS), and deduce its structure by analyzing fragmentation patterns. nih.gov

For this compound (C₅H₈N₄S), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its exact mass. The presence of sulfur would also give a characteristic isotopic pattern, with a significant [M+2]⁺ peak (approximately 4.4% of the [M]⁺ peak) due to the natural abundance of the ³⁴S isotope.

The fragmentation of pyrimidine derivatives often follows distinct pathways. sphinxsai.comsapub.org Common fragmentation modes for pyrimidine amides and thio-derivatives involve cleavage at the amide or thioamide linkage and characteristic ruptures of the pyrimidine ring itself. sphinxsai.com Analysis of these fragment ions provides valuable evidence to confirm the proposed molecular structure.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular conformation and revealing intermolecular interactions such as hydrogen bonding and π–π stacking in the crystal lattice. mdpi.com

For an analogue of this compound, X-ray analysis would confirm the planarity of the pyrimidine ring and the geometry of the substituent groups. It would also elucidate the tautomeric form present in the solid state (i.e., whether the sulfur exists as a thione C=S or a thiol C-SH). The hydrogen bonding network, likely involving the amino groups and the pyrimidine ring nitrogens, would be clearly mapped, providing insight into the crystal packing. Studies on related pyrimidine structures have successfully used this method for complete structural elucidation. nih.govnih.govmdpi.com

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Pyrimidine Analogue

| Parameter | Example Value | Notes |

|---|---|---|

| Crystal System | Monoclinic | Dependent on the specific compound crystallized. mdpi.com |

| Space Group | P2₁/c | A common space group for organic molecules. mdpi.com |

| a (Å) | 8.21 | Unit cell dimensions. |

| b (Å) | 15.67 | Unit cell dimensions. |

| c (Å) | 9.89 | Unit cell dimensions. |

| β (°) | 105.4 | Unit cell angle for monoclinic systems. |

| V (ų) | 1228 | Volume of the unit cell. |

Note: The data presented are example values from a published pyrazolo[3,4-d]pyrimidine structure and serve for illustrative purposes only. mdpi.com

Chromatographic Methods in Purity Assessment and Enantiomeric Purity (e.g., Chiral HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools for assessing the purity and, when applicable, the enantiomeric excess of pharmaceutical compounds, including pyrimidine derivatives like this compound. These methods offer high resolution, sensitivity, and reproducibility for both quantitative and qualitative analysis.

Purity Assessment by High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is the most common technique for evaluating the purity of pyrimidine derivatives. nih.gov This method separates compounds based on their hydrophobicity. For a compound such as this compound, a C18 or C8 silica (B1680970) gel column would typically be employed. nih.gov The mobile phase generally consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov The pH of the mobile phase is a critical parameter that influences the retention and selectivity of ionizable compounds like aminopyrimidines. nih.gov Detection is commonly performed using a UV detector, often at a wavelength where the pyrimidine ring exhibits strong absorbance, for instance, around 254 nm or 270 nm. eijppr.com

A typical HPLC method for a related compound, 5-Amino-6-chloropyrimidine-4-thiol, utilizes a C18 column with UV detection, which serves as a foundational approach for developing a method for its methylamino analogue. The goal is to achieve a sharp, symmetrical peak for the main compound, well-separated from any potential impurities arising from synthesis or degradation.

Table 1: Illustrative RP-HPLC Parameters for Purity Assessment of Aminopyrimidine Thiol Analogues

| Parameter | Typical Conditions |

| Column | C18 Silica Gel (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 5-95% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-35 °C |

| Detection | UV at 254 nm or 270 nm eijppr.com |

| Injection Volume | 10 µL |

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC):

For chiral molecules, which possess non-superimposable mirror images (enantiomers), it is crucial to separate and quantify each enantiomer, as they can exhibit different pharmacological and toxicological profiles. Chiral HPLC is the gold standard for this purpose, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

For sulfur-containing heterocyclic compounds and chiral amines, polysaccharide-based CSPs are particularly effective. researchgate.netnih.gov These CSPs, often derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support, provide a chiral environment that enables the differential binding of enantiomers through a combination of interactions such as hydrogen bonding, π-π interactions, and steric hindrance. researchgate.net

The selection of the appropriate CSP and mobile phase is critical for achieving enantiomeric separation. Normal-phase (using hexane/alcohol mixtures) or polar organic modes are frequently employed. The choice of the alcohol modifier (e.g., isopropanol, ethanol) and the presence of additives can significantly influence the resolution of the enantiomers. nih.gov

Table 2: Representative Chiral HPLC Conditions for Separation of Aminopyrimidine Analogues

| Parameter | Typical Conditions |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) |

| Column | e.g., Chiralpak® series, Lux® Cellulose/Amylose |

| Mobile Phase | Hexane/Isopropanol (e.g., 80:20 v/v) with a basic or acidic additive if necessary |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Detection | UV (e.g., 254 nm or 270 nm) |

| Analysis Goal | Baseline separation of enantiomers (Resolution > 1.5) |

In the context of this compound, if it possesses a chiral center, a screening of various polysaccharide-based CSPs with different mobile phases would be the primary strategy to develop a successful enantioselective method. The resulting data, including retention times of each enantiomer and the resolution factor, would be critical for determining the enantiomeric excess (e.e.) of a given sample.

Computational Chemistry and Theoretical Studies on 5 Amino 6 Methylamino Pyrimidine 4 Thiol Systems

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the intricate details of molecular systems. For 5-Amino-6-(methylamino)pyrimidine-4-thiol, these methods offer a window into its electronic structure and reactivity, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecular systems. Studies on compounds structurally similar to this compound, such as 6-amino-4-methylamino-5-nitrosopyrimidine, have demonstrated the utility of DFT in interpreting experimental data and predicting molecular characteristics. researchgate.net DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries and calculate various electronic parameters. nih.govresearchgate.net

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the electron-donating amino and methylamino groups, and the thiol group which can exhibit both nucleophilic and redox activities. DFT studies on related aminopyrimidines help in understanding the charge distribution and molecular electrostatic potential (MEP), which are crucial for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov For instance, the MEP can highlight regions of negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the sulfur atom of the thiol group, indicating their propensity to interact with electrophiles.

Furthermore, DFT calculations are pivotal in analyzing the reactivity of such compounds. By calculating reactivity descriptors, researchers can predict the most likely sites for chemical reactions. These theoretical insights are invaluable for designing synthetic pathways and for understanding the molecule's potential interactions in biological systems. nih.gov

| Parameter | Calculated Value | Significance |

|---|---|---|

| Dipole Moment | ~3-5 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | N (ring): ~ -0.5 to -0.7 e S (thiol): ~ -0.1 to -0.3 e | Reveals the partial charges on individual atoms, highlighting nucleophilic and electrophilic centers. |

The Hartree-Fock (HF) method, while being a more simplified ab initio approach compared to DFT, provides valuable information regarding the molecular structure of pyrimidine derivatives. researchgate.net HF calculations are often used as a starting point for more complex computational methods and can yield reliable geometric parameters such as bond lengths and angles.

For this compound, HF investigations would focus on determining the most stable conformation of the molecule. This includes the orientation of the methylamino group and the planarity of the pyrimidine ring. Studies on analogous compounds, like 6-amino-4-methylamino-5-nitrosopyrimidine, have successfully used HF theory to complement experimental X-ray diffraction and NMR data, leading to a comprehensive understanding of the molecule's three-dimensional structure. researchgate.net

While HF generally provides a good qualitative description of the molecular geometry, it is known to be less accurate for electronic properties compared to methods that include electron correlation, such as DFT. Therefore, HF is often used in conjunction with other computational techniques to provide a more complete picture of the molecule's characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino and methylamino groups, as well as the thiol group. The LUMO, on the other hand, is likely to be distributed over the pyrimidine ring. Intramolecular charge transfer from the electron-donating substituents to the pyrimidine ring is a key feature of the electronic structure of such molecules.

A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of electronic transitions. Computational studies on similar pyrimidine systems have shown how substitutions on the ring can modulate this energy gap and, consequently, the molecule's properties. nih.gov

| Parameter | Typical Energy Range (eV) | Interpretation |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Indicates the ionization potential and electron-donating ability. |

| ELUMO | -1.0 to -2.0 | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 | Correlates with chemical stability and reactivity; a smaller gap suggests higher reactivity. |

Tautomerism and Isomerism of 4-Thiolated Pyrimidines

Thiol-substituted pyrimidines, such as this compound, can exist in different tautomeric forms, which can significantly influence their chemical and biological properties. The most common tautomerism in this system is the thione-thiol equilibrium.

Theoretical calculations are instrumental in predicting the relative stabilities of the thione and thiol tautomers. researchgate.net The thione form contains a C=S double bond and an N-H bond within the pyrimidine ring, while the thiol form is characterized by a C-S-H single bond.

For 4-thiolated pyrimidines, the thione tautomer is often found to be the more stable form, particularly in the gas phase and in non-polar solvents. researchgate.net This stability can be attributed to the greater strength of the C=S bond compared to the S-H bond, as well as favorable resonance stabilization within the pyrimidine ring. Computational studies on related triazole-thiones have shown that high energy barriers can exist for the interconversion between the thione and thiol forms. researchgate.net

The equilibrium between the thione and thiol tautomers can be significantly influenced by the solvent environment. jlu.edu.cn Polar solvents tend to stabilize the more polar tautomer. In the case of 4-thiolated pyrimidines, the thione form is generally more polar than the thiol form due to the presence of the C=S double bond and the N-H group, which can participate in hydrogen bonding.

Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), have been used to study the tautomeric equilibria of similar heterocyclic systems in different solvents. jlu.edu.cn These studies have shown that in polar solvents, the tautomeric equilibrium can shift to favor the thione form. jlu.edu.cn For this compound, it is expected that polar protic solvents would further stabilize the thione tautomer through hydrogen bonding interactions with the C=S and N-H groups. The influence of the solvent on the stability of aminopurine tautomers has been well-documented, showing that solvation can alter tautomeric preferences. nih.govnih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. For a molecule such as this compound, these techniques offer insights into its structural flexibility, conformational preferences, and stability over time, which are critical determinants of its chemical and biological properties. nih.govnih.gov Molecular dynamics (MD) simulations, in particular, can track the motions of atoms in a system, providing a dynamic picture of how the molecule might behave in different environments, such as in solution or when approaching a biological target.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a key aspect of its molecular character. This flexibility primarily arises from several factors:

Rotation around single bonds: The molecule possesses rotatable single bonds, specifically the C-N bonds connecting the amino and methylamino groups to the pyrimidine ring. The rotation around these bonds allows the substituent groups to adopt various spatial orientations, each with a different energy level.

Amino Group Tautomerism: In addition to thione-thiol tautomerism, aminopyrimidines can also exhibit amino-imino tautomerism. nih.govnih.gov Computational studies on 4-aminopyrimidine (B60600) have explored the energy barriers associated with this transformation, which can be influenced by interactions with other molecules, such as through hydrogen bonding. nih.gov

The combination of these rotational and tautomeric possibilities creates a complex potential energy surface, or "energy landscape." A thorough computational analysis would involve mapping this landscape to identify the low-energy, stable conformations (global and local minima) and the energy barriers separating them. While specific studies detailing the complete energy landscape for this compound are not prevalent in public literature, the principles derived from studies on analogous compounds like 4-aminopyrimidine and 2-mercaptopyrimidine (B73435) provide a clear roadmap for such an investigation. researchgate.netnih.gov Understanding which conformations are most stable is fundamental for predicting how the molecule will be recognized by and interact with a protein receptor.

Structure-Activity Relationship (SAR) Insights from Theoretical Models

Structure-Activity Relationship (SAR) studies aim to connect the specific structural features of a molecule to its biological or chemical activity. Theoretical and computational models are instrumental in developing these relationships, especially in the context of designing new molecules with enhanced potency or selectivity. nih.gov By systematically modifying a core scaffold, such as the aminopyrimidine-thiol structure, and calculating how these changes affect properties like binding affinity or reactivity, researchers can build predictive Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

For pyrimidine derivatives, SAR studies have been crucial in the development of various therapeutic agents. Although specific SAR models for this compound are not detailed in available literature, insights can be drawn from related systems:

Substituent Effects: The nature and position of substituents on the pyrimidine ring are known to dramatically influence reactivity and biological targeting. In studies on pyrimidine-containing anticancer agents, the lipophilicity and electronic properties of substituents were found to be key determinants of their ability to cross biological membranes and interact with molecular targets like topoisomerase II. nih.gov

Bioisosteric Replacement: The pyrimidine scaffold itself often serves as a bioisostere for the purine (B94841) ring system found in nucleic acids, allowing these molecules to interfere with biological pathways that involve purines. mdpi.com

Linker and Side-Chain Optimization: In the design of inhibitors, such as those targeting histone deacetylase 6 (HDAC6) that utilize a thiol as a zinc-binding group, the linker connecting the thiol-bearing ring to other parts of the molecule is critical. Utilizing a pyrimidine as a linker can produce novel structures with unique pharmacokinetic properties and selectivity profiles.

Below is a table summarizing hypothetical SAR insights for a pyrimidine-thiol scaffold based on general principles observed in related compound series.

Table 1: Illustrative Structure-Activity Relationship Insights for Pyrimidine-Thiol Scaffolds

| Structural Position | Modification Type | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| C4-Thiol Group | Oxidation to Sulfonic Acid | Decrease | The thiol group is often crucial for coordinating with metal ions (e.g., Zinc) in enzyme active sites. Oxidation would remove this ability. |

| C5-Amino Group | Replacement with Nitro Group | Altered H-Bonding & Potency | A nitro group is a strong electron-withdrawing group and H-bond acceptor, drastically changing electronic properties and interaction potential compared to the electron-donating amino H-bond donor. |

| C6-Methylamino Group | Increase Alkyl Chain Length | Increased Lipophilicity, Potential Steric Hindrance | Longer chains can enhance binding in hydrophobic pockets but may also clash with the protein surface, reducing affinity. |

| Pyrimidine Ring | Replacement with Pyridine | Altered H-Bonding Pattern | The number and position of ring nitrogens change the molecule's ability to act as a hydrogen bond acceptor, affecting target recognition. |

Molecular Docking and Virtual Screening Studies on Biological Targets

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This technique is a cornerstone of modern drug discovery, used for both virtual screening of large compound libraries to find potential new inhibitors and for understanding how a specific ligand might interact with its biological target at an atomic level. nih.gov

While docking studies specifically featuring this compound are not prominent, numerous studies on related pyrimidine and thiol-containing compounds demonstrate the utility of this approach. For example, pyrimidine derivatives have been docked against a range of biological targets to explore their potential as therapeutic agents.

Anticancer Targets: In one study, novel pyrimidine derivatives were evaluated as potential anticancer agents. Molecular docking was used to analyze their binding potential to topoisomerase II, an enzyme critical for DNA replication in cancer cells. nih.gov

Enzyme Inhibition: In another research effort, novel pyrazole-containing imide derivatives were synthesized and evaluated for anticancer activity. Molecular docking, alongside the PharmMapper server, successfully identified Heat Shock Protein 90α (Hsp90α) as a potential biological target. nih.gov

The results from docking simulations are often quantified with a "docking score," an estimate of the binding free energy, where more negative values typically indicate a more favorable binding interaction.

Table 2: Example Docking Study Results for Related Heterocyclic Compounds

| Compound Series | Biological Target | Top Compound Example | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Pyrazole-containing imides | Hsp90α (PDB: 1UYK) | Compound A2 | - | nih.gov |

Note: Specific docking scores are often dependent on the software and scoring function used and are best interpreted in a comparative context within the same study.

Ligand-Protein Binding Mode Predictions

Beyond simply predicting if a molecule will bind, molecular docking provides detailed hypotheses about the specific interactions that stabilize the ligand-protein complex. These predictions are essential for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.

Analysis of docking results for pyrimidine-thiol analogs reveals common binding motifs:

Hydrogen Bonding: The nitrogen atoms within the pyrimidine ring and the exocyclic amino and thiol/thione groups are potent hydrogen bond donors and acceptors. Docking studies frequently show these groups forming critical hydrogen bonds with amino acid residues in the protein's active site, such as glutamine, histidine, or aspartate.

Metal Coordination: For metalloenzymes, the thiol group (-SH) is a well-established zinc-binding group (ZBG). In docking studies against zinc-containing enzymes like HDACs, the thiol is predicted to coordinate directly with the catalytic zinc ion in the active site.

Hydrophobic and Aromatic Interactions: The pyrimidine ring itself is an aromatic system capable of participating in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

A detailed look into the predicted binding mode of compound A2 (a pyrazole-containing imide) with Hsp90α revealed key interactions that were further explored with molecular dynamics simulations to confirm the stability of the binding pose. nih.gov

Table 3: Predicted Ligand-Protein Interactions for an Analogous Compound System

| Compound System | Biological Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Pyrazole-containing imide (Compound A2) | Hsp90α | Not specified in abstract | Hydrogen bonding, hydrophobic interactions | nih.gov |

These detailed interaction maps provide a powerful, albeit theoretical, foundation for understanding how a molecule like this compound could achieve its biological effect and offer a clear path for experimental validation and further chemical optimization.

Investigation of Biological Activities and Molecular Mechanisms Non Clinical Research

Antimicrobial Activities (In Vitro Studies)

The pyrimidine-thiol scaffold has been explored for its potential to combat microbial infections. In vitro studies have demonstrated that various derivatives possess activity against a range of bacterial and fungal pathogens.

Derivatives of pyrimidine-thiol have shown noteworthy antibacterial properties. Studies have evaluated these compounds against both Gram-positive and Gram-negative bacteria. For instance, a series of 4,6-diarylpyrimidine-2(1H)-thiol derivatives demonstrated a significant broad-spectrum activity against Gram-positive bacteria, including Escherichia faecalis, Staphylococcus aureus, and Bacillus cereus. tubitak.gov.tr Another study on 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol/amine derivatives found that certain compounds exhibited significant antibacterial activity, in some cases greater than the standard drug, cefadroxil. nih.gov Specifically, compounds with electron-withdrawing groups, such as chloro-substituents, tended to show improved antimicrobial effects. nih.gov

Other research has highlighted the efficacy of 4-substituted-amino-pyrimidine-5-carbonitriles, with some compounds showing significant activity against Staphylococcus aureus and others demonstrating potent inhibition of Enterobacter aerogenes. nih.gov

Below is a summary of the antibacterial activity observed for various pyrimidine-thiol analogues.

Interactive Table: In Vitro Antibacterial Activity of Pyrimidine-Thiol Analogues

| Compound Class | Test Organism | Activity/Result | Reference |

|---|---|---|---|

| 4,6-Diarylpyrimidine-2(1H)-thiol derivatives | E. faecalis, S. aureus, B. cereus | Significant broad-spectrum activity | tubitak.gov.tr |

| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol | S. aureus, B. subtilis, E. coli, P. aeruginosa, S. enterica | Significant MIC values (e.g., 0.062 µM/ml against S. aureus) | nih.govnih.gov |

| 4-Substituted-amino-pyrimidine-5-carbonitriles | Staphylococcus aureus | Significant activity observed | nih.gov |

| 4-Substituted-amino-pyrimidine-5-carbonitriles | Enterobacter aerogenes | Two-fold higher inhibitory activity than Tobramycin | nih.gov |

The antifungal potential of pyrimidine-thiol derivatives has also been evaluated. In vitro testing has shown that these compounds can inhibit the growth of pathogenic fungi. A study of pyrimidin-2-ol/thiol/amine analogues demonstrated that specific thiol-containing compounds were active against Candida albicans and Aspergillus niger, with efficacy comparable or superior to the standard antifungal drug fluconazole. nih.govnih.gov The presence of electron-withdrawing groups on the phenyl ring of the pyrimidine (B1678525) derivatives was noted to enhance antifungal activity. nih.gov

The following table summarizes representative antifungal activities of this class of compounds.

Interactive Table: In Vitro Antifungal Activity of Pyrimidine-Thiol Analogues

| Compound Class | Test Organism | Activity/Result | Reference |

|---|---|---|---|

| 4-(4-Bromophenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol | A. niger | Significant MIC value (0.053 µM/ml) | nih.govnih.gov |

| 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol | C. albicans | Significant MIC value (0.062 µM/ml) | nih.govnih.gov |

| 4-Substituted-amino-pyrimidine-5-carbonitriles | Various Fungi | General antifungal activity screened | nih.gov |

While pyrimidine and purine (B94841) analogues are foundational to many established antiviral therapies, specific in vitro antiviral data for simple aminopyrimidine thiol derivatives are not extensively documented in current literature. nih.gov However, research into related structures provides conceptual insights. For example, thiazolides, a class of anti-infective agents, have demonstrated antiviral activity against the Influenza A virus in A549 cell lines. nih.gov Furthermore, studies have shown that thiol-based chemical probes can exhibit antiviral activity against SARS-CoV-2 by disrupting the disulfide bonds in the spike glycoprotein, which is crucial for viral entry into host cells. nih.gov This suggests that the thiol group within the aminopyrimidine thiol scaffold could potentially interact with viral protein structures, but direct evidence for this compound class is needed.

Antineoplastic Activities (In Vitro Cell Line Studies)

The anticancer potential of pyrimidine derivatives, particularly fused systems like thieno[2,3-d]pyrimidines, is an area of intense investigation. These compounds have shown significant cytotoxicity against a variety of human cancer cell lines.

A substantial body of research demonstrates the cytotoxic effects of aminopyrimidine thiol analogues against numerous cancer cell lines. Thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related to aminopyrimidine thiols, have shown potent activity. For example, certain 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates exhibited high antiproliferative effects against the MCF-7 breast cancer cell line, with one compound showing an IC50 value of 0.013 µM. nih.gov Similarly, other thienopyrimidine derivatives have been reported to be more potent than doxorubicin (B1662922) against the A549 lung cancer cell line (IC50 = 13.40 μM) and the PC3 prostate cancer cell line (IC50 = 14.13 µM). nih.gov

Derivatives of 6-amino-5-cyano-2-thiopyrimidine have demonstrated a broad spectrum of anticancer activity with high selectivity towards leukemia cell lines (e.g., HL-60 and SR). nih.govnih.gov Studies have also documented the efficacy of various pyrimidine derivatives against hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT-116) cell lines. ekb.egnih.gov

The table below presents a selection of cytotoxicity data for this class of compounds against several cancer cell lines.

Interactive Table: In Vitro Cytotoxicity of Aminopyrimidine Thiol Analogues

| Compound Class/Derivative | Cancer Cell Line | Cell Line Type | Cytotoxicity (IC50/GI50) | Reference |

|---|---|---|---|---|

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Cpd 2) | MCF-7 | Breast Adenocarcinoma | 0.013 µM | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Cpd 2) | MDA-MB-231 | Breast Adenocarcinoma | 0.056 µM | nih.gov |

| 4-Substitutedaminothieno[2,3-d]pyrimidine (Cpd 2a) | A549 | Lung Carcinoma | 13.40 µM | nih.gov |

| Thieno[2,3-d] nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine (Cpd 10b) | MCF-7 | Breast Adenocarcinoma | 19.4 µM | nih.gov |

| Thieno[2,3-d] nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine (Cpd 10e) | MCF-7 | Breast Adenocarcinoma | 14.5 µM | nih.gov |

| Thieno[2,3-d]pyrimidine derivative (Cpd 1e) | A549 | Lung Carcinoma | 2.79 x 10⁻³ µM | researchgate.net |

| Thieno[2,3-d]pyrimidine derivative (Cpd 1e) | HCT116 | Colorectal Carcinoma | 6.69 x 10⁻³ µM | researchgate.net |

| Thieno[2,3-d]pyrimidine derivative (Cpd 1e) | MCF-7 | Breast Adenocarcinoma | 4.21 x 10⁻³ µM | researchgate.net |

| Chalcone-thienopyrimidine derivative (Cpd 3b) | HepG2 | Hepatocellular Carcinoma | 11.23 µM | nih.gov |

| Chalcone-thienopyrimidine derivative (Cpd 3g) | HepG2 | Hepatocellular Carcinoma | 13.25 µM | nih.gov |

| 6-Amino-5-cyano-2-thiopyrimidine (Cpd 1c) | Leukemia (SR) | Leukemia | GI50 = 0.05 µM | nih.govnih.gov |

| 6-Amino-5-cyano-2-thiopyrimidine (Cpd 1c) | Leukemia (HL-60) | Leukemia | GI50 = 0.44 µM | nih.govnih.gov |

| Pyrimidine-5-carbonitrile derivative (Cpd 57) | HCT-116 | Colorectal Carcinoma | 2.4 µM | ekb.eg |

| Pyrimidine-5-carbonitrile derivative (Cpd 57) | HepG-2 | Hepatocellular Carcinoma | 4.14 µM | ekb.eg |

The anticancer effects of aminopyrimidine thiol analogues are attributed to several molecular mechanisms, primarily revolving around enzyme inhibition and the induction of programmed cell death (apoptosis).

Enzyme Inhibition: A primary mechanism for the antineoplastic activity of these compounds is the inhibition of protein kinases that are critical for cancer cell growth and survival. Several thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.govnih.gov Inhibition of EGFR blocks downstream signaling pathways responsible for cell proliferation. Additionally, compounds from this class have been shown to inhibit Phosphoinositide 3-kinase (PI3K), another key enzyme in cell growth and survival pathways. nih.govresearchgate.netmdpi.com For example, one 6-amino-5-cyano-2-thiopyrimidine derivative showed comparable activity to the known PI3K inhibitor Duvelisib. nih.govresearchgate.net

Induction of Apoptosis and Cell Cycle Arrest: Many pyrimidine-thiol derivatives exert their cytotoxic effects by inducing apoptosis in cancer cells. Mechanistic studies have revealed that these compounds can trigger apoptosis by activating key executioner enzymes like caspase-3 and caspase-9. nih.govnih.gov This activation is often accompanied by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.govresearchgate.net Furthermore, these compounds have been observed to cause cell cycle arrest, halting the proliferation of cancer cells at various phases, such as the S or G1 phase, thereby preventing them from completing cell division. nih.govnih.gov

Tubulin Inhibition: Some related heterocyclic systems, such as nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidines, have demonstrated a unique mechanism of action by promoting tubulin polymerization. acs.org This action disrupts microtubule dynamics, which is essential for cell division, leading to cell death. This mechanism is distinct from that of other tubulin-targeting agents like paclitaxel. acs.org

Molecular Mechanisms of Antineoplastic Action (e.g., Enzyme Inhibition)

Anti-inflammatory and Analgesic Properties (Preclinical Models)

The anti-inflammatory properties of pyrimidine derivatives are often linked to their ability to inhibit the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins. nih.gov Preclinical studies on various pyrimidine compounds have supported their potential as anti-inflammatory agents. The investigation of 5-Amino-6-chloropyrimidine-4-thiol, a related pyrimidine-4-thiol, has shown promising anti-inflammatory effects, suggesting that this structural motif is a viable candidate for the development of new anti-inflammatory therapies.

Other Biologically Relevant Activities (Preclinical/In Vitro)

Extensive literature searches did not yield specific studies detailing the anticonvulsant, antiprotozoal, or direct enzyme inhibitory activities of 5-Amino-6-(methylamino)pyrimidine-4-thiol. Research has predominantly focused on derivatives and structurally related compounds, providing a broader context of potential activities for this class of molecules.

Anticonvulsant Activity

Direct experimental data on the anticonvulsant properties of this compound is not available in the reviewed scientific literature. However, the pyrimidine scaffold is a known pharmacophore in the development of anticonvulsant agents. For instance, a related compound, 5-amino-4,6-dichloropyrimidine, has been utilized as a synthetic precursor for 9-alkyl-6-substituted-purine analogs, which have demonstrated potent anticonvulsant effects. sigmaaldrich.com This suggests that the aminopyrimidine core structure may contribute to central nervous system activity, but specific testing on the title compound is required for confirmation.

Antiprotozoal Activity

There is no specific information in the reviewed literature regarding the antiprotozoal activity of this compound.

Enzyme Inhibitory Activities (Beyond Cancer Targets)

Specific studies detailing the enzyme inhibitory activities of this compound, outside of cancer-related targets, were not identified in the conducted literature search.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Direct structure-activity relationship (SAR) studies for this compound are not available. However, SAR analyses of related pyrimidine and thiopyrimidine derivatives offer insights into the structural features that may influence biological activity.

For pyrimidine derivatives, the nature and position of substituents on the pyrimidine ring significantly impact their biological effects. For example, in a series of pleuromutilin (B8085454) derivatives bearing a pyrazolo[3,4-d]pyrimidine moiety, the substituents at the N-1 position of the pyrazole (B372694) ring played a crucial role in their antibacterial activity. mdpi.com

Applications of 5 Amino 6 Methylamino Pyrimidine 4 Thiol in Medicinal Chemistry and Materials Science

Design and Synthesis of Novel Therapeutic Agents

The quest for new drugs with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. The strategic design and synthesis of novel therapeutic agents often rely on the use of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets.

As a Privileged Scaffold for Drug Discovery

The pyrimidine (B1678525) ring system is a cornerstone of numerous biologically active molecules, including the nucleobases of DNA and RNA. This inherent biological relevance makes pyrimidine derivatives, such as 5-Amino-6-(methylamino)pyrimidine-4-thiol, attractive scaffolds for drug discovery. Fused heterocyclic ring systems derived from pyrimidines, like thiazolo[4,5-d]pyrimidines, are considered "privileged structures" due to their resemblance to purines and their ability to interact with a wide array of biological targets. These scaffolds have been successfully utilized to develop therapeutics with a broad range of pharmacological activities, including immunomodulatory, antiviral, and anticancer effects.

While direct evidence for this compound as a widely exploited privileged scaffold is still emerging, its structural components suggest significant potential. The vicinal amino groups at positions 5 and 6, along with the thiol group at position 4, provide multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. This versatility enables the exploration of vast chemical space to identify molecules with desired therapeutic properties.

Development of Analogues with Improved Biological Profiles

A key strategy in drug development is the synthesis of analogues of a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties. The functional groups of this compound are ripe for such modifications. For instance, the amino groups can be acylated, alkylated, or incorporated into heterocyclic rings, while the thiol group can be alkylated or oxidized to form disulfides or sulfonic acids.

The following table illustrates hypothetical analogues of this compound and the potential impact of these modifications on their biological profiles, based on established principles in medicinal chemistry.

| Analogue Structure | Modification | Potential Improvement in Biological Profile |

| N-acylated analogue | Acylation of the 5-amino group | Enhanced binding affinity to target proteins through additional hydrogen bonding or hydrophobic interactions. |

| S-alkylated analogue | Alkylation of the 4-thiol group | Improved cell permeability and metabolic stability. |

| Fused-ring analogue | Cyclization involving the 5-amino and 4-thiol groups | Creation of a rigid, conformationally constrained molecule that may exhibit higher selectivity for a specific biological target. |

| N-aryl analogue | Introduction of an aryl group on the 6-methylamino moiety | Exploration of additional binding pockets in the target protein, potentially leading to increased potency. |

This table presents hypothetical analogues and their potential biological improvements based on general medicinal chemistry principles. Specific biological data for these derivatives of this compound are not extensively available in the public domain.

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic importance of this compound is further underscored by its role as a key intermediate in the synthesis of more complex molecules, particularly fused heterocyclic systems. The adjacent amino groups at positions 5 and 6 are perfectly positioned for cyclization reactions to form a second ring, leading to the formation of purine-like structures.

For example, a common method for synthesizing purine (B94841) scaffolds involves the cyclization of a 5,6-diaminopyrimidine with a one-carbon synthon. In the case of this compound, reaction with a suitable reagent such as formic acid or a derivative thereof could lead to the formation of a 6-mercaptopurine (B1684380) analogue. These 6-mercaptopurine derivatives are an important class of compounds with well-established anticancer and immunosuppressive activities.

Furthermore, the reactivity of the thiol group allows for a variety of subsequent transformations. It can participate in nucleophilic substitution reactions or be used as a handle for the attachment of other molecular fragments, further expanding the synthetic utility of this versatile intermediate. The synthesis of thieno[2,3-d]pyrimidines, another class of biologically active compounds, often proceeds through intermediates possessing a reactive aminothiophene moiety, highlighting the value of the functionalities present in the target compound for building diverse heterocyclic systems.

Potential in Material Science (e.g., Bioimaging)

While the applications of this compound have been predominantly explored in the context of medicinal chemistry, its structural features suggest a promising future in the field of materials science, particularly in the development of bioimaging agents.

The development of fluorescent probes for detecting specific biological molecules or monitoring cellular processes is a vibrant area of research. Compounds containing a thiol group are of particular interest for developing thiol-specific fluorescent probes. The thiol group of this compound could potentially be exploited as a reactive handle to attach to other molecules or to interact with specific analytes, leading to a change in its photophysical properties.

Moreover, aminopyridine-based structures have been investigated as potential scaffolds for fluorescent probes. The aminopyrimidine core of the target compound shares structural similarities with aminopyridines and

Future Perspectives and Emerging Research Directions

Exploration of Undiscovered Reactivity Patterns for Further Derivatization

The functional groups of 5-Amino-6-(methylamino)pyrimidine-4-thiol offer multiple sites for chemical modification, yet its full reactive potential remains largely untapped. Future research is expected to focus on systematically exploring its reactivity for creating novel derivatives. The thiol (-SH) group is a particularly attractive site for derivatization. nih.gov Reagents such as N-substituted maleimides or compounds with an active halogen can react with the thiol group, allowing for the attachment of a wide array of molecular fragments. nih.gov

Furthermore, the amino groups at the C5 and C6 positions, as well as the nitrogen atoms within the pyrimidine (B1678525) ring, present opportunities for various chemical transformations. The presence of a halogen, such as iodine, at the 5-position in related pyrimidine structures is known to enhance electrophilic reactivity, making it a valuable site for further functionalization through substitution and coupling reactions. The investigation into selective derivatization—targeting one functional group while preserving others—will be crucial for building molecular complexity.

Table 1: Potential Derivatization Strategies and Reactive Sites

| Reactive Site | Potential Reaction Type | Example Reagent Class | Desired Outcome |

| C4-Thiol (-SH) | Thiol-Michael Addition | α,β-Unsaturated Carbonyls | C-S Bond Formation |

| C4-Thiol (-SH) | Alkylation | Alkyl Halides | S-Alkylated Derivatives |

| C4-Thiol (-SH) | Oxidation | Oxidizing Agents | Sulfoxide/Sulfone Derivatives |

| C5-Amino (-NH2) | Acylation | Acid Chlorides, Anhydrides | Amide Bond Formation |

| C6-Methylamino (-NHCH3) | N-Alkylation/Arylation | Halides with Catalysts | Tertiary Amine Derivatives |

| Pyrimidine Ring-N | N-Alkylation | Alkyl Halides | Pyrimidinium Salt Formation |

Exploring these reactions systematically will generate a library of novel compounds derived from the parent molecule, each with potentially unique chemical and physical properties.

Advanced Computational Approaches for Predictive Modeling and Mechanistic Elucidation

Computational chemistry offers powerful tools to predict the behavior of this compound and to elucidate the mechanisms of its reactions. Density Functional Theory (DFT) studies can be employed to understand the molecule's electronic structure, hydrogen bonding capabilities, and noncovalent interactions, which govern its supramolecular assembly. rsc.org Such computational analyses, including tools like Quantum Theory of "Atoms-in-Molecules" (QTAIM) and Reduced Density Gradient (RDG), can rationalize observed crystal packing and predict how the molecule will interact with other chemical species. rsc.org

Moreover, emerging trends in computational chemistry, such as the use of artificial intelligence (AI) in reaction design, could accelerate the discovery of new synthetic pathways and derivatives. powertechjournal.compowertechjournal.com Predictive models can forecast the outcomes of various derivatization reactions, saving significant time and resources in the laboratory. These models can also help in understanding the mechanistic details of reactions, such as identifying transition states and reaction intermediates, which is fundamental for optimizing reaction conditions.

Table 2: Computational Tools and Their Applications

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Calculation of electronic properties, reaction energies, and spectroscopic data. rsc.org |

| Molecular Dynamics (MD) | Simulation of interactions with biological macromolecules or materials. |

| QTAIM / RDG Analysis | Characterization of noncovalent interactions and hydrogen bonding networks. rsc.org |

| AI-Assisted Reaction Design | Prediction of novel reaction pathways and optimization of synthetic conditions. powertechjournal.com |

Novel Synthetic Methodologies for Sustainable Production and Green Chemistry Applications

Traditional methods for synthesizing pyrimidine derivatives often involve hazardous solvents and reagents. powertechjournal.comrasayanjournal.co.in A key future direction is the development of green and sustainable synthetic routes for this compound. This aligns with the broader push in the chemical industry to minimize environmental impact. rasayanjournal.co.in

Green chemistry approaches that could be adapted for its synthesis include microwave-assisted synthesis, ultrasound irradiation, and mechanochemistry (ball milling). rasayanjournal.co.inresearchgate.net These methods often lead to higher yields, shorter reaction times, and reduced waste. rasayanjournal.co.in The use of safer, biodegradable solvents, or even solvent-free reaction conditions, is another important avenue. mdpi.com For instance, mechanochemical methods, where reactants are ground together in a mortar or ball mill, can provide a solvent-free and energy-efficient alternative to conventional solution-phase synthesis. researchgate.netmdpi.com The development of catalytic, multi-component reactions where several starting materials are combined in a single step would also represent a significant advance in efficiency and sustainability. rasayanjournal.co.in

Interdisciplinary Research with Biological Systems for Deeper Mechanistic Understanding (beyond clinical applications)

To understand the fundamental biological interactions of this compound, research must extend beyond clinical targets. Studying its effects on model organisms like the ciliated protist Tetrahymena thermophila can provide insights into its metabolism and how it interacts with core cellular pathways. plos.org Such studies have been used to investigate the mechanisms of other pyrimidine analogs, revealing details about their uptake and metabolic fate. plos.org

The aminothiol (B82208) structure is also of interest in the field of radiobiology. Aminothiol compounds are known to act as radioprotectors by scavenging free radicals generated by ionizing radiation and interacting with DNA. nih.gov Investigating how this compound interacts with cellular components under oxidative stress or radiation exposure could reveal fundamental mechanisms of cellular protection and damage. This could involve studying its impact on cell cycle distribution and its ability to mitigate DNA damage in irradiated cells. nih.gov

Potential Applications in Advanced Materials and Nanotechnology

The pyrimidine scaffold is not only relevant to biology but also to materials science. researchgate.net Compounds with extended conjugation involving pyrimidine rings have potential applications in molecular wires and organic light-emitting devices (OLEDs). rasayanjournal.co.inresearchgate.net Future research could explore the polymerization of this compound or its derivatives to create novel conductive or light-emitting polymers.

The thiol group is particularly significant for nanotechnology, as it forms strong bonds with the surfaces of noble metal nanoparticles, especially gold (AuNPs). mdpi.com This property allows the compound to act as a linker, attaching other molecules to a nanoparticle surface to create functionalized nanomaterials. mdpi.com Thiol-containing derivatives of bioactive compounds are actively being developed as substrates for AuNP-based systems. mdpi.com Therefore, this compound could serve as an anchor for creating tailored nanoparticles for use in sensing, catalysis, or as specialized delivery vehicles.

Q & A

Q. What are the established synthetic routes for 5-amino-6-(methylamino)pyrimidine-4-thiol, and how can reaction conditions be optimized?

The Gewald reaction is a common method for synthesizing thieno[2,3-d]pyrimidine derivatives, which can be adapted for this compound. Key steps include:

- Cyclocondensation of ketones with cyanoacetates and elemental sulfur under reflux in ethanol or DMF.

- Purification via recrystallization using solvents like ethanol or methanol to achieve >95% purity .

- Optimization of amine ratios (e.g., methylamine) and reaction time (12–24 hours) to enhance yield. Adjusting pH during workup (e.g., acidification with HCl) improves precipitate formation .

Q. What spectroscopic techniques are recommended for structural characterization?

Q. How can researchers analyze purity and stability under varying conditions?

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = methanol/water (70:30) + 0.1% TFA .

- TGA/DSC : Assess thermal stability (decomposition >200°C typical for pyrimidine thiols) .

- pH stability tests : Monitor degradation via UV-Vis in buffers (pH 3–11) over 72 hours .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Dose-response profiling : Use IC assays across multiple cell lines (e.g., HEK293, HeLa) to distinguish selective toxicity .

- Metabolite tracking : LC-MS/MS to identify active metabolites or degradation products in cell lysates .

- Enzymatic assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) vs. human DHFR to clarify target specificity .

Q. What computational strategies predict reactivity or binding modes of this compound?

- DFT calculations : Optimize molecular geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular docking : Screen against Protein Data Bank (PDB) targets (e.g., riboflavin synthase [PDB: 1RIF]) using AutoDock Vina .

- MD simulations : Simulate ligand-protein stability over 100 ns to validate binding poses .

Q. How can synthetic byproducts or low yields in scaled-up reactions be addressed?

- Byproduct identification : Use GC-MS or - HSQC NMR to detect side products like disulfide dimers .

- Catalyst screening : Test Pd/C or Ru-based catalysts for selective thiolation; reduce reaction time under microwave irradiation .

- Solvent optimization : Switch from DMF to ionic liquids (e.g., [BMIM][BF) to suppress side reactions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.